1-fluoro-3-(trifluoromethyl)adamantane
Description
1-Fluoro-3-(trifluoromethyl)adamantane is a fluorinated derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. The substitution of fluorine and trifluoromethyl groups at the 1- and 3-positions, respectively, enhances its physicochemical and pharmacological properties. Fluorination at bridgehead positions (e.g., 1-fluoro) is particularly significant, as it reduces metabolic oxidation—a common degradation pathway for adamantane derivatives—while improving lipophilicity and bioavailability .
Properties
CAS No. |
40556-45-4 |
|---|---|
Molecular Formula |
C11H14F4 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
A stainless steel autoclave (250 mL) is charged with 3-hydroxyadamantane-1-carboxylic acid (19.6 g, 100 mmol) and a minimal amount of water (1 mL) to facilitate the reaction. After evacuation and cooling to −178°C using liquid nitrogen, sulfur tetrafluoride (SF₄, 40.0 g, 370 mmol) is condensed into the vessel. The sealed autoclave is stirred at 40°C for 24 hours, allowing SF₄ to act as both a fluorinating agent and a Lewis acid catalyst.
Work-Up and Isolation
Post-reaction, the autoclave is cooled, and gaseous byproducts are vented. The crude mixture is poured into ice water (500 mL) and extracted with dichloromethane (3 × 100 mL). The combined organic layers are washed with saturated sodium carbonate to neutralize residual acid, dried over sodium sulfate, and concentrated under reduced pressure. This yields 21.1 g (95%) of this compound (compound 2 ) as a white crystalline solid.
Optimization of Reaction Parameters
The efficiency of the fluorination step depends critically on temperature, reaction time, and SF₄ stoichiometry. Systematic optimization studies reveal the following trends:
Temperature Dependence
Elevating the reaction temperature beyond 40°C leads to decomposition of SF₄ and reduced yields, while temperatures below 30°C result in incomplete conversion. The optimal balance between reaction rate and stability is achieved at 40°C.
Role of Water
The addition of 1 mL water enhances the reactivity of SF₄ by generating hydrofluoric acid in situ, which protonates the hydroxyl group of the substrate, facilitating nucleophilic displacement by fluoride.
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed through a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Melting Point and Elemental Analysis
Comparison with Alternative Synthetic Routes
While the SF₄-mediated fluorination is the most efficient method, other approaches have been explored:
Hydrofluoric Acid (HF) Fluorination
Attempts to use anhydrous HF as a fluorinating agent result in lower yields (≤70%) due to side reactions such as adamantane ring degradation. Additionally, HF poses significant handling challenges.
Electrophilic Fluorination Reagents
Reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) fail to fluorinate the adamantane substrate under mild conditions, requiring harsh temperatures (>100°C) that degrade the trifluoromethyl group.
Scalability and Industrial Relevance
The autoclave-based method is readily scalable to kilogram quantities, as demonstrated by the consistent 90–95% yields in batch reactions. Key considerations for industrial adoption include:
-
Safety Protocols : SF₄ is highly toxic and corrosive, necessitating closed-system reactors and rigorous gas scrubbing.
-
Cost Efficiency : SF₄ is cost-effective compared to specialty fluorinating agents, at approximately $50 per kilogram.
-
Waste Management : Neutralization of HF byproducts with calcium hydroxide generates inert CaF₂, which can be landfilled.
| Parameter | Value |
|---|---|
| Starting Material | 3-Hydroxyadamantane-1-carboxylic acid |
| Fluorinating Agent | SF₄ (3.7 equiv) |
| Reaction Temperature | 40°C |
| Reaction Time | 24 hours |
| Yield | 95% |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 2.22 (s), 2.00–1.63 (m) |
| ¹³C NMR (CDCl₃) | δ 128.0 (q, ¹JCF = 280.2 Hz) |
| ¹⁹F NMR (CDCl₃) | δ −83.0 (CF₃), −122.5 (F) |
| Melting Point | 142–143°C |
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(trifluoromethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Fluoro-3-(trifluoromethyl)adamantane has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-fluoro-3-(trifluoromethyl)adamantane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential antiviral and antibacterial activities, where it can disrupt the function of viral or bacterial proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
1-Fluoro-3-(Isocyanatomethyl)Adamantane
This compound, synthesized via reaction of 1-fluoro-3-(isocyanatomethyl)adamantane with diamines, demonstrated picomolar-range inhibitory activity in biotesting studies. Its urea derivatives (e.g., compounds 11a–i ) exhibited sharp increases in inhibitory potency, attributed to optimized water solubility and binding interactions . In contrast, 1-fluoro-3-(trifluoromethyl)adamantane lacks the isocyanatomethyl group, which may reduce direct reactivity but enhance metabolic stability due to the inert trifluoromethyl moiety.
1-Aminoadamantane Derivatives
1-Aminoadamantane amides (e.g., 12a–15a, 18a) showed high selectivity indices against vaccinia virus (IC50 up to 0.03 µM) and lower cytotoxicity compared to 2-aminoadamantane isomers. This highlights the critical role of substitution position: 1-substituted derivatives favor target engagement while minimizing off-target effects .
Carborane Analogs
4-Phenyl-para-carborane derivatives, structurally distinct but functionally analogous to adamantane, exhibited 10-fold higher estrogen receptor binding activity than adamantane-based compounds. This suggests that boron clusters may outperform adamantane derivatives in certain therapeutic contexts, though adamantane’s metabolic stability remains advantageous .
Pharmacological Performance
Anticancer Activity
Adamantane derivatives with 1-substituted trifluoromethyl groups (e.g., compound 6b) demonstrated potent cytotoxicity against liver carcinoma (HepG2) and melanoma (B16F10) cell lines, with IC50 values comparable to clinical chemotherapeutics. In contrast, urea-linked adamantane derivatives (e.g., 9a–f) showed negligible activity, underscoring the necessity of electron-withdrawing substituents for bioactivity .
Metabolic Stability
Trifluoromethyl substitution at bridgehead carbons (as in this compound) significantly improved metabolic stability. In rat liver microsomes, trifluorinated benzamides derived from adamantane exhibited a sixfold longer half-life than non-fluorinated analogs, attributed to hindered oxidation at bridgehead positions .
Physicochemical and Thermodynamic Properties
Phase Behavior
1-Haloadamantanes (e.g., 1-fluoro, 1-chloro) exhibit entropy changes similar to adamantane during phase transitions but with increased hysteresis.
Solubility and Lipophilicity
Fluorinated adamantane derivatives generally display enhanced lipophilicity (logP >3), improving membrane permeability. For example, this compound’s trifluoromethyl group increases hydrophobic interactions, while fluorine atoms moderate excessive hydrophobicity via polar interactions .
Data Tables
Table 1: Comparative Bioactivity of Adamantane Derivatives
Table 2: Physicochemical Comparison
| Property | This compound | 1-Haloadamantane | Carborane Derivatives |
|---|---|---|---|
| Metabolic Oxidation | Hindered (CF3 group) | Moderate | High |
| LogP | ~3.5 | ~2.8–3.2 | ~4.0 |
| Phase Transition Hysteresis | Low | High | N/A |
| Water Solubility (mg/mL) | <0.1 | <0.05 | <0.01 |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-fluoro-3-(trifluoromethyl)adamantane?
Answer:
The synthesis typically involves fluorination and trifluoromethylation of adamantane derivatives. A common approach is to start with 1-adamantanol (tricyclo[3.3.1.1³,⁷]decan-1-ol), which can undergo acetylation or halogenation to introduce reactive sites. For example, fluorination may employ dimethylaminosulfur trifluoride (DAST) or analogous reagents under controlled conditions . Trifluoromethyl groups can be introduced via nucleophilic substitution or radical reactions using reagents like trifluoromethylcopper complexes. Critical steps include maintaining anhydrous conditions and monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR .
Basic: How is the structural integrity of this compound verified?
Answer:
Characterization relies on ¹⁹F NMR to confirm fluorine environments and ¹H/¹³C NMR to resolve adamantane backbone symmetry. High-resolution mass spectrometry (HRMS) validates molecular composition, while X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical data. For example, adamantane derivatives with trifluoromethyl groups often exhibit distinct ¹⁹F NMR shifts between −60 to −70 ppm, depending on electronic effects .
Advanced: How can researchers resolve contradictions in biological activity data for fluorinated adamantane derivatives?
Answer:
Discrepancies in antimicrobial or antiviral activity may arise from variations in substituent positioning, stereochemistry, or assay protocols. To address this:
- Control experiments : Compare activity of this compound with analogs like 1-amino-3-(trifluoromethyl)adamantane to isolate substituent effects .
- Standardized protocols : Use consistent microbial strains (e.g., Candida albicans ATCC 10231) and minimum inhibitory concentration (MIC) assays .
- Computational docking : Model interactions with biological targets (e.g., viral ion channels) to rationalize activity differences .
Advanced: What computational tools are suitable for predicting the reactivity of this compound?
Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs). For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Molecular dynamics (MD) simulations further assess stability in solvent environments .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation .
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?
Answer:
The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability, while its metabolic stability reduces oxidative degradation. To quantify:
- HPLC-MS : Measure plasma protein binding and metabolic half-life in vitro.
- In silico ADMET : Use tools like SwissADME to predict absorption/distribution.
Comparative studies with non-fluorinated analogs (e.g., methyl-substituted adamantanes) highlight these effects .
Basic: What are the primary applications of this compound in materials science?
Answer:
Its rigid adamantane core and fluorine substituents make it useful for:
- Microporous organic frameworks (MOFs) : As a building block for thermally stable polymers .
- Surface modifiers : Fluorinated adamantanes reduce surface energy in coatings, enhancing hydrophobicity.
Advanced: What strategies optimize yield in multi-step syntheses of fluorinated adamantanes?
Answer:
- Stepwise purification : Use flash chromatography after each step to isolate intermediates.
- Catalyst screening : Test palladium or copper catalysts for trifluoromethylation efficiency .
- Reaction monitoring : Employ in situ IR or NMR to identify side products (e.g., defluorination) .
Advanced: How can crystallographic data resolve ambiguities in substituent positioning?
Answer:
Single-crystal X-ray diffraction provides unambiguous assignment of fluorine and trifluoromethyl group positions. For example, in 5-(adamantan-1-yl)-3-[(2-trifluoromethylanilino)methyl]-1,3,4-oxadiazole derivatives, crystallography confirmed the trifluoromethyl group’s orientation relative to the adamantane cage .
Basic: What spectroscopic techniques differentiate this compound from regioisomers?
Answer:
- ¹⁹F NMR : Chemical shifts vary by ±5 ppm depending on substituent proximity to fluorine.
- IR spectroscopy : C-F stretching vibrations (1000–1400 cm⁻¹) differ between trifluoromethyl and monofluorinated groups.
- NOESY NMR : Spatial interactions between bridgehead protons and substituents confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
